![molecular formula C3H4O4<br>COOHCH2COOH<br>C3H4O4 B1675933 Malonic acid CAS No. 141-82-2](/img/structure/B1675933.png)
Malonic acid
Overview
Description
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the chemical formula C3H4O4 . It is a white crystalline solid that is soluble in water and polar organic solvents . The name originates from the Greek word ‘malon’ meaning 'apple’ . It was first prepared in 1858 by the French chemist Victor Dessaignes via the oxidation of malic acid .
Molecular Structure Analysis
The molecular structure of malonic acid consists of three carbon atoms, four hydrogen atoms, and four oxygen atoms . The carboxylic acid groups on either end of the molecule make it a diprotic acid, meaning it can donate two protons .Chemical Reactions Analysis
Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In a well-known reaction, malonic acid condenses with urea to form barbituric acid . Malonic acid is frequently used as an enolate in Knoevenagel condensations or condensed with acetone to form Meldrum’s acid .Physical And Chemical Properties Analysis
Malonic acid is a white crystalline powder at room temperature and has a molar mass of 104.06 g/mol . It’s soluble in water, ethanol, and diethyl ether . This compound decomposes into acetic acid and carbon dioxide when heated . Its first pKa value is 2.83, and the second pKa is 5.69 .Scientific Research Applications
Biological Production of Malonic Acid
Malonic acid is used as a common component of many products and processes in the pharmaceutical and cosmetic industries . Scientists have designed a novel artificial synthetic pathway of malonic acid, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This study presents a novel biological pathway for producing malonic acid from renewable resources .
Non-Covalent Cross-Linking
Malonic acid, a bifunctional diacid, has been used to offer non-covalent cross-linking . Three-dimensional scaffolds were prepared using chitosan and collagen, and malonic acid was used as a cross-linker . The results demonstrated the existence of non-covalent interaction between malonic acid and chitosan/collagen, which offered flexibility and high strength to the scaffolds suitable for tissue engineering research .
Building Block in Organic Synthesis
Malonic acid acts as a building block in organic synthesis . It is a key component in many chemical reactions and is used to synthesize a variety of compounds .
Precursor for Polyesters and Alkyd Resins
Malonic acid is useful as a precursor for polyesters and alkyd resins . These materials are used in coating applications, thereby protecting against UV light, corrosion, and oxidation .
Cross-Linker in the Coating Industry
In the coating industry, malonic acid acts as a cross-linker . It helps to form a strong and durable coating that can withstand various environmental conditions .
Surgical Adhesive
Malonic acid is used as a surgical adhesive . It helps to hold tissues together during surgical procedures, promoting healing and recovery .
Safety And Hazards
Future Directions
The global malonic acid market is expected to expand at a CAGR of 5.7%, surpassing US$ 97,277.2 thousand by 2033 . Malonic acid is an essential starting material in the synthesis of several medications and drug intermediates . This primes the pharmaceutical sector as the primary driver of growth in the malonic acid industry . Manufacturers may capitalize on rising demand by focusing on establishing environmentally friendly and sustainable production methods .
Relevant Papers
- “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” discusses a novel artificial synthetic pathway of malonic acid .
- “Maleic acid and malonic acid reduced the pathogenicity of Sclerotinia sclerotiorum by inhibiting mycelial growth, sclerotia formation and virulence factors” presents that maleic acid and malonic acid could effectively inhibit S. sclerotiorum .
- “Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics” verifies the role of malonic acid in inborn metabolism errors .
properties
IUPAC Name |
propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4, Array | |
Record name | MALONIC ACID | |
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Record name | MALONIC ACID | |
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Record name | malonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Malonic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |
Record name | Malonic acid | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID7021659 | |
Record name | Propanedioic acid | |
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Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | MALONIC ACID | |
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Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
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Record name | MALONIC ACID | |
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Density |
1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | MALONIC ACID | |
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Vapor Pressure |
0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |
Record name | Malonic acid | |
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Record name | Malonic acid | |
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Product Name |
Malonic acid | |
Color/Form |
White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |
CAS RN |
141-82-2 | |
Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | malonic acid | |
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Record name | Propanedioic acid | |
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Record name | MALONIC ACID | |
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Record name | Malonic acid | |
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Record name | Malonic acid | |
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Melting Point |
276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |
Record name | MALONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of malonic acid?
A1: Malonic acid, with the IUPAC name propanedioic acid, has the molecular formula C3H4O4 and a molecular weight of 104.06 g/mol. Spectroscopically, it is characterized by a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum around 1700 cm-1. The 1H NMR spectrum in DMSO-d6 shows a singlet at 3.1 ppm for the methylene protons and a broad singlet at 12.3 ppm for the carboxylic protons. []
Q2: How does the structure of malonic acid influence its solubility in water?
A2: Malonic acid exhibits good solubility in water due to the presence of two carboxyl groups (-COOH) capable of forming hydrogen bonds with water molecules. []
Q3: Can malonic acid form hydrates, and if so, what implications does this have for atmospheric chemistry?
A4: Yes, malonic acid can form a hydrate, potentially with the formula C3H4O4·6H2O. This hydrate, observed through thermal analysis and IR spectroscopy, can form over a wide concentration range and significantly impact the physical properties and behavior of atmospheric aerosols. []
Q4: How does temperature affect the deliquescence relative humidity (DRH) of malonic acid?
A5: Humidity-controlled thermogravimetric analysis (HTGA) reveals that the DRH of malonic acid decreases with decreasing temperature. This highlights the importance of considering temperature variations when studying the hygroscopic properties of malonic acid in atmospheric models. []
Q5: What role does malonic acid play in the Belousov-Zhabotinsky (BZ) reaction?
A6: In the BZ reaction, malonic acid serves as an organic substrate that undergoes oxidation by bromate ions in the presence of a catalyst, typically cerium. This reaction is known for its oscillatory behavior, exhibiting periodic changes in the concentration of reactants and intermediates. Notably, malonyl radicals, formed during the oxidation of malonic acid, play a crucial role in the negative feedback loop of the BZ reaction. []
Q6: How have computational methods contributed to our understanding of malonic acid's interactions and properties?
A7: Molecular dynamics simulations have been instrumental in investigating the water adsorption around malonic acid aggregates, providing insights into its role in cloud condensation nuclei formation. These simulations have allowed researchers to construct phase diagrams for malonic acid-water systems, revealing different phases depending on temperature and water content. []
Q7: Can computational chemistry predict the tautomeric equilibrium of malonic acid in different environments?
A8: Yes, computational studies have confirmed the presence of the enol form of malonic acid and can be used to predict the relative stability of different tautomers in various environments. These findings are crucial for understanding the reactivity and behavior of malonic acid in different chemical and biological contexts. []
Q8: How do structural modifications of malonic acid, such as alkyl substitution, impact its chemical properties?
A9: Alkyl substitution on the central carbon atom of malonic acid can affect its physical and chemical properties. For instance, increasing the alkyl chain length generally leads to decreased water solubility and altered reactivity in decarboxylation reactions. []
Q9: How does the reactivity of malonic acid towards Mn(III) oxidation compare to its brominated derivatives?
A10: Studies have shown that malonic acid exhibits a higher reactivity towards Mn(III) oxidation compared to its brominated derivatives, bromomalonic acid, and dibromomalonic acid. This difference in reactivity is attributed to the electron-withdrawing nature of the bromine substituents, which decrease the electron density on the central carbon atom, making it less susceptible to oxidation. []
Q10: What analytical techniques are commonly employed for the detection and quantification of malonic acid?
A11: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing malonic acid, particularly in biological samples. High-performance liquid chromatography (HPLC) is also used, especially for studying reaction mixtures involving malonic acid. [, ]
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